molecular formula C4H8 B3062869 CID 138291 CAS No. 4548-06-5

CID 138291

Cat. No.: B3062869
CAS No.: 4548-06-5
M. Wt: 56.11 g/mol
InChI Key: PMPVIKIVABFJJI-UHFFFAOYSA-N
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Description

The compound with the PubChem CID 138291 is known as Cerulatinib. It is a small molecule inhibitor that targets specific kinases involved in various cellular processes. Cerulatinib has garnered attention for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerulatinib can be synthesized through a multi-step process involving various organic reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cerulatinib involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial production also focuses on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cerulatinib undergoes various chemical reactions, including:

    Oxidation: Cerulatinib can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups in Cerulatinib, potentially affecting its efficacy.

    Substitution: Substitution reactions can introduce different substituents into the Cerulatinib molecule, leading to derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Cerulatinib, each with distinct chemical and biological properties

Scientific Research Applications

Cerulatinib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.

    Medicine: Explored as a therapeutic agent for treating cancers, particularly those driven by specific kinase mutations.

    Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

Cerulatinib exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascade, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of Cerulatinib include various receptor tyrosine kinases and non-receptor kinases, which play critical roles in cancer and inflammatory diseases.

Comparison with Similar Compounds

Cerulatinib is unique in its selectivity and potency as a kinase inhibitor. It is often compared with other kinase inhibitors such as:

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: An epidermal growth factor receptor inhibitor used in non-small cell lung cancer.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors.

Compared to these compounds, Cerulatinib offers distinct advantages in terms of its selectivity for specific kinases and its potential to overcome resistance mechanisms in cancer therapy.

Properties

CAS No.

4548-06-5

Molecular Formula

C4H8

Molecular Weight

56.11 g/mol

IUPAC Name

cyclobutane

InChI

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2

InChI Key

PMPVIKIVABFJJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC1

boiling_point

13.08 °C @ 741 MM HG

Color/Form

Colorless gas

density

0.7038 AT 0 °C;  0.7125 @ 5 °C

flash_point

BELOW 50 °F Closed Cup

melting_point

-80 °C

Key on ui other cas no.

4548-06-5

physical_description

Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas;  bp = 13 deg C;  [Hawley]

solubility

INSOL IN WATER;  FREELY SOL IN ALCOHOL, ACETONE
Sol in ethanol, ether, and acetone

vapor_density

1.93 (AIR= 1)

vapor_pressure

1.18X10+3 mm Hg @ 25 °C

Origin of Product

United States

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